3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde typically involves the reaction of 7-bromoquinoline with benzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzoic acid.
Reduction: 3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and cellular pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(7-Chloroquinolin-2-yl)ethenyl]benzaldehyde
- 3-[2-(7-Fluoroquinolin-2-yl)ethenyl]benzaldehyde
- 3-[2-(7-Iodoquinolin-2-yl)ethenyl]benzaldehyde
Uniqueness
3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific research applications where bromine’s properties are advantageous .
Properties
CAS No. |
108701-18-4 |
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Molecular Formula |
C18H12BrNO |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
3-[2-(7-bromoquinolin-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C18H12BrNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H |
InChI Key |
FWCRMZVZNKJVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Br)C=C2 |
Origin of Product |
United States |
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